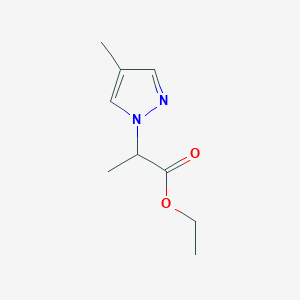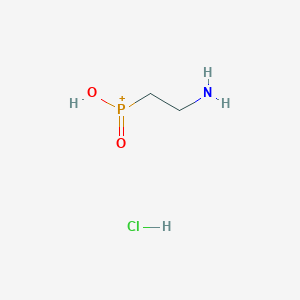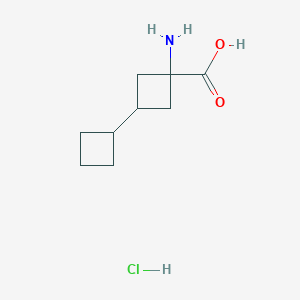
Ethyl-2-(4-Methyl-1H-pyrazol-1-yl)propanoat
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 2-(4-methyl-1H-pyrazol-1-yl)propanoate is a chemical compound with the molecular formula C9H14N2O2 and a molecular weight of 182.22 . It is used in proteomics research .
Molecular Structure Analysis
The InChI code for ethyl 2-(4-methyl-1H-pyrazol-1-yl)propanoate is 1S/C9H14N2O2/c1-3-13-9(12)6-8-7(2)11-14-8/h6H,3H2,1-2H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis
Ethyl 2-(4-methyl-1H-pyrazol-1-yl)propanoate is a solid at room temperature . The compound should be stored in a dry environment at a temperature between 2-8°C .Wissenschaftliche Forschungsanwendungen
- Ethyl-2-(4-Methyl-1H-pyrazol-1-yl)propanoat hat eine potente antileishmaniale Aktivität gezeigt. In-vitro-Studien ergaben, dass es das Wachstum von Leishmania aethiopica, einem Erreger der Leishmaniose, effektiv hemmt. Insbesondere Verbindung 13 zeigte eine überlegene Antileishmanienaktivität im Vergleich zu Standardmedikamenten wie Miltefosin und Amphotericin B Deoxycholat .
- Mechanismus: Molekulare Docking-Studien legen nahe, dass Verbindung 13 günstig mit Lm-PTR1 interagiert, einem Proteinziel, das an der Leishmaniose beteiligt ist, was seine Wirksamkeit weiter rechtfertigt .
- Derivate von this compound (Verbindungen 14 und 15) zeigen ebenfalls vielversprechende antimalaria-Effekte. Sie unterdrücken signifikant die Plasmodium berghei-Infektion bei Mäusen. Verbindung 15 erreichte eine Suppression von 90,4%, was ihr Potenzial als antimalaria-Mittel unterstreicht .
- Die Struktur der Verbindung enthält einen Pyrazolring, der eng mit 1,2,4-Triazol-Derivaten verwandt ist. Diese Derivate haben Interesse als Antikrebs-, Fungizid-, antimikrobielle, Antituberkulose- und entzündungshemmende Mittel geweckt .
- Obwohl diese Verbindung nicht direkt für diese Eigenschaft untersucht wurde, haben Pyrazol-Derivate im Allgemeinen ein antimikrobielles Potenzial gezeigt. Weitere Forschung könnte die spezifischen antibakteriellen und antifungalen Wirkungen von this compound untersuchen .
- Forscher haben this compound als Ausgangsmaterial für die Synthese neuer Heterocyclen verwendet. So wurde es beispielsweise mit verschiedenen Nukleophilen umgesetzt, um neue Verbindungen mit potenziellen pharmakologischen Aktivitäten zu erzeugen .
Antileishmaniale Aktivität
Antimalaria-Potenzial
Synthese von 1,2,4-Triazol-Derivaten
Antimikrobielle Eigenschaften
Synthese von Heterocyclen
Zusammenfassend lässt sich sagen, dass dieses Pyrazol-Derivat vielversprechend als antileishmaniales und antimalaria-Mittel ist und seine strukturellen Merkmale es für breitere Anwendungen in der Wirkstoffforschung und heterocyclischen Chemie relevant machen. Forscher sollten sein volles Potenzial in diesen Bereichen untersuchen, um die globalen Gesundheitsherausforderungen zu bewältigen, die durch Leishmaniose und Malaria entstehen. 🌟
Wirkmechanismus
Target of Action
Ethyl 2-(4-methyl-1H-pyrazol-1-yl)propanoate is a chemical compound used in proteomics research The primary targets of this compound are not explicitly mentioned in the available literature
Mode of Action
A related compound was found to have a desirable fitting pattern in the lmptr1 pocket (active site), characterized by lower binding free energy . This suggests that Ethyl 2-(4-methyl-1H-pyrazol-1-yl)propanoate might interact with its targets in a similar manner, leading to changes in the target’s function. More research is needed to confirm this hypothesis.
Biochemical Pathways
Given its use in proteomics research , it may be involved in protein-related pathways
Result of Action
Given its use in proteomics research , it may have effects on protein expression or function. More research is needed to elucidate these effects.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using ethyl 2-(4-methyl-1H-pyrazol-1-yl)propanoate in laboratory experiments include its low cost, its ease of synthesis, and its stability in a variety of solvents. It is also highly soluble in organic solvents, making it suitable for use in a wide range of applications. However, there are some limitations to its use in laboratory experiments. For example, it is insoluble in water, which limits its use in aqueous solutions. In addition, it is not very soluble in polar solvents, which can limit its use in certain types of reactions.
Zukünftige Richtungen
There are a number of potential future directions for the research and development of ethyl 2-(4-methyl-1H-pyrazol-1-yl)propanoate. One potential direction is the development of more efficient synthesis methods for the compound. Another potential direction is the development of new applications for the compound, such as its use as a corrosion inhibitor or as a drug delivery system. Additionally, further research could be conducted to better understand the biochemical and physiological effects of the compound. Finally, research could be conducted to explore the potential uses of the compound in the field of biotechnology, such as its potential use as a stabilizing agent for proteins or as an enzyme inhibitor.
Synthesemethoden
Ethyl 2-(4-methyl-1H-pyrazol-1-yl)propanoate can be synthesized by a variety of methods. One of the most common methods is the reaction of ethyl propionate with 4-methyl-1H-pyrazole in the presence of a base such as sodium hydroxide. This reaction produces a mixture of the desired product and by-products that can be separated by column chromatography. Other methods of synthesis include the reaction of ethyl propionate with 4-methyl-1H-pyrazole-3-carboxylic acid and the reaction of ethyl propionate with 4-methyl-1H-pyrazole-3-carboxaldehyde.
Safety and Hazards
Eigenschaften
IUPAC Name |
ethyl 2-(4-methylpyrazol-1-yl)propanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O2/c1-4-13-9(12)8(3)11-6-7(2)5-10-11/h5-6,8H,4H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWAYDMJIOQEYTB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)N1C=C(C=N1)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![1-[4-[2-(4-Bromophenyl)sulfonylethyl]piperazin-1-yl]prop-2-en-1-one](/img/structure/B2385091.png)
![1-(3-(1,4-Dioxa-8-azaspiro[4.5]decane-8-carbonyl)azetidin-1-yl)-2-(2-fluorophenoxy)ethanone](/img/structure/B2385093.png)
![2-((1-ethyl-6-(2-methoxybenzyl)-3-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)-N-(4-ethylphenyl)acetamide](/img/structure/B2385095.png)
![N-[2,2-Bis(furan-2-yl)ethyl]-9-methylpurin-6-amine](/img/structure/B2385097.png)
![(E)-3-[5-chloro-1-(1,1-dioxothiolan-3-yl)-3-methylpyrazol-4-yl]prop-2-enoic acid](/img/structure/B2385098.png)
![Methyl 2'-amino-7'-methyl-2,5'-dioxo-6'-(tetrahydrofuran-2-ylmethyl)-1,2,5',6'-tetrahydrospiro[indole-3,4'-pyrano[3,2-c]pyridine]-3'-carboxylate](/img/structure/B2385100.png)
![1-[(3-Benzyl-1,2,4-oxadiazol-5-yl)methyl]piperazine hydrochloride](/img/structure/B2385103.png)







